Elamipretide is classified as a mitochondria-targeting peptide. It is derived from the structure of the endogenous peptide known as the D-Arg-Phe-Lys-NH2, which has been modified to enhance its stability and efficacy in biological systems. The compound is typically synthesized in laboratories using solid-phase peptide synthesis techniques, followed by purification processes to ensure the desired purity levels for therapeutic applications .
The synthesis of Elamipretide generally involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In this process, the peptide chain is assembled on a solid support resin, allowing for stepwise addition of amino acids while minimizing side reactions.
Elamipretide's molecular structure features a sequence that includes specific amino acids modified for enhanced functionality. The core structure is based on a tetrapeptide backbone that targets mitochondrial membranes.
The molecular formula of Elamipretide is C₁₅H₁₈N₄O₃S, with a molecular weight of approximately 350.39 g/mol. The compound's structure allows it to interact effectively with cardiolipin, a crucial component of mitochondrial membranes, thereby exerting its therapeutic effects .
Elamipretide participates in various chemical reactions typical of peptides, including hydrolysis and interactions with reactive oxygen species within mitochondria.
Elamipretide operates primarily by targeting and stabilizing cardiolipin within mitochondrial membranes. By inhibiting cardiolipin peroxidation, it helps preserve mitochondrial integrity and function.
Research indicates that Elamipretide enhances mitochondrial bioenergetics by improving ATP production and reducing reactive oxygen species generation. This mechanism is crucial for maintaining cellular health and function, especially under stress conditions associated with heart disease .
Elamipretide has been investigated for various applications:
Mitochondrial dysfunction underpins pathologies ranging from neurodegenerative diseases to cardiovascular disorders. Central to this dysfunction is cardiolipin (CL), a mitochondria-specific phospholipid essential for maintaining cristae architecture, electron transport chain (ETC) efficiency, and apoptosis regulation. Elamipretide (D-Arg-dimethylTyr-Lys-Phe-NH₂; TFA salt form) represents a first-in-class therapeutic peptide designed to target CL and restore mitochondrial bioenergetics. Unlike conventional antioxidants, its mechanism centers on structural stabilization of the inner mitochondrial membrane (IMM), offering a novel approach to mitigating energy crises in aging and disease [2] [9].
Cardiolipin’s unique dimeric structure (four acyl chains) enables it to curve membranes and form cristae junctions. It anchors ETC complexes (I, III, IV) into supercomplexes (respirasomes), optimizing electron transfer and reducing proton leakage. CL also activates transporters like the adenine nucleotide translocase (ANT), critical for ATP/ADP exchange [9] [10].
Elamipretide binds anionic CL via electrostatic interactions between its cationic residues (D-Arg, Lys) and CL’s phosphate groups. Nuclear magnetic resonance (NMR) studies reveal this interaction:
Table 1: Cardiolipin-Dependent Functions and Elamipretide’s Effects
Function | Role of Cardiolipin | Elamipretide’s Action |
---|---|---|
ETC Supercomplex Assembly | Scaffolds complexes I, III, IV | Restores respirasome stability |
Cristae Morphology | Maintains tubular invaginations | Reduces fragmentation by 37% |
Substrate Transport (ANT) | Binds and activates ANT | Improves ADP/ATP exchange efficiency |
Membrane Electrostatics | Creates negative surface potential | Down-tunes ψs, optimizing proton flux |
CL’s high unsaturated fatty acid content makes it susceptible to reactive oxygen species (ROS)-induced peroxidation. This triggers:
In ischemia-reperfusion injury, peroxidized CL levels rise by 2.5-fold, correlating with:
Table 2: Molecular Consequences of Cardiolipin Peroxidation
Pathological Process | Consequence | Elamipretide’s Protection |
---|---|---|
Cytochrome c Release | Apoptosis initiation | Preserves cyt c binding to IMM |
ROS Propagation | Electron leak from ETC complexes | Lowers H₂O₂ emission by 33% |
Cristae Fragmentation | Disrupted OXPHOS | Restores cristae contact sites by 36% |
ANT Dysfunction | Impaired ATP synthesis | Enhances ADP sensitivity in aged mitochondria |
Elamipretide exemplifies mitochondria-targeted tetrapeptides with alternating cationic-aromatic motifs. Key structural features include:
Compared to analogs (e.g., SS-20, SPN10), elamipretide’s efficacy arises from:
Table 3: Mitochondria-Targeted Peptide Analogs and Activities
Peptide | Sequence | Aromatic Residues | Cardioprotection |
---|---|---|---|
Elamipretide | D-Arg-Dmt-Lys-Phe | Dimethyltyrosine | 56% ↑ complex I/II respiration |
SPN10 | Phe-D-Arg-Trp-D-Lys | Tryptophan | Superior ATP rescue in cells |
SS-20 | Phe-D-Arg-Phe-Lys | Phenylalanine | Moderate cristae stabilization |
Clinical applications focus on:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: